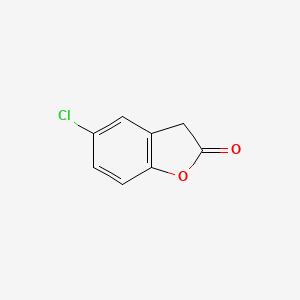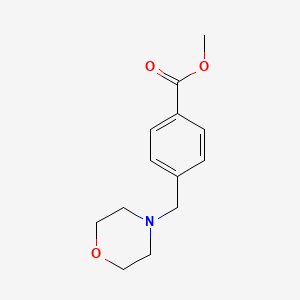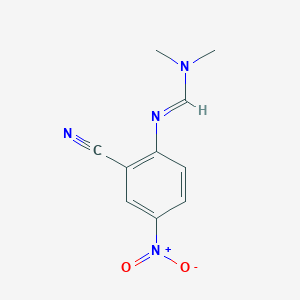
N-(Triisopropylsilyl)-3,4-dibromopyrrole
Übersicht
Beschreibung
N-(Triisopropylsilyl)-3,4-dibromopyrrole is a chemical compound characterized by the presence of a triisopropylsilyl group attached to a dibromopyrrole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Triisopropylsilyl)-3,4-dibromopyrrole typically involves the protection of the pyrrole nitrogen with a triisopropylsilyl group followed by bromination at the 3 and 4 positions of the pyrrole ring. The protection step can be achieved by reacting pyrrole with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective dibromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Triisopropylsilyl)-3,4-dibromopyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and mild bases to facilitate the substitution process.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield an N-substituted pyrrole derivative, while oxidation might lead to the formation of a pyrrole oxide.
Wissenschaftliche Forschungsanwendungen
N-(Triisopropylsilyl)-3,4-dibromopyrrole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a building block for bioactive compounds, aiming to develop new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of N-(Triisopropylsilyl)-3,4-dibromopyrrole in chemical reactions involves the activation of the pyrrole ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic attack at the brominated positions, leading to substitution reactions. The triisopropylsilyl group serves as a protecting group, stabilizing the nitrogen atom and preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
N-(Trimethylsilyl)pyrrole: Similar in structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
N-(Triisopropylsilyl)pyrrole: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,4-Dibromopyrrole: Lacks the triisopropylsilyl group, resulting in different reactivity and stability profiles.
Uniqueness: N-(Triisopropylsilyl)-3,4-dibromopyrrole is unique due to the combination of the triisopropylsilyl protecting group and the dibrominated pyrrole ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
(3,4-dibromopyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHDLISQTHAFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457113 | |
| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93362-54-0 | |
| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromo-1-[tris(propan-2-yl)silyl]-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)







